molecular formula C9H11F2NO B13529981 3-(2,3-Difluorophenoxy)propan-1-amine

3-(2,3-Difluorophenoxy)propan-1-amine

Cat. No.: B13529981
M. Wt: 187.19 g/mol
InChI Key: GMQLBWWCSWXCQW-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H11F2NO. It is characterized by the presence of a difluorophenoxy group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenoxy)propan-1-amine typically involves the reaction of 2,3-difluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-difluorophenol is replaced by the amine group of 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenoxy)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2,3-Difluorophenoxy)propan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions that differentiate it from other similar compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluorophenoxy)propan-1-amine
  • 3-(2,4-Difluorophenoxy)propan-1-amine
  • 3-(2,6-Difluorophenoxy)propan-1-amine

Uniqueness

3-(2,3-Difluorophenoxy)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the difluorophenoxy group also imparts specific properties that may enhance its interactions with molecular targets, leading to unique applications in various fields of research .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-(2,3-difluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11F2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,5-6,12H2

InChI Key

GMQLBWWCSWXCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCN

Origin of Product

United States

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